4-[(E)-(2-{[(3,4-dichlorophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
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Overview
Description
4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a formamido-imino group and a dichlorophenylcarbamoyl group. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with formamide to form the intermediate 3,4-dichlorophenylcarbamoylformamide. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in tetrahydrofuran (THF).
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 2-bromo-4-methylbenzoic acid and 3,4-dichlorobenzoic acid share structural similarities with 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID.
Carbamoylformamido Compounds: Other compounds containing the carbamoylformamido group, such as N-(3,4-dichlorophenyl)carbamoylformamide, exhibit similar reactivity and applications.
Uniqueness
The uniqueness of 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11Cl2N3O4 |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C16H11Cl2N3O4/c17-12-6-5-11(7-13(12)18)20-14(22)15(23)21-19-8-9-1-3-10(4-2-9)16(24)25/h1-8H,(H,20,22)(H,21,23)(H,24,25)/b19-8+ |
InChI Key |
HXWUHFLDVVAQBJ-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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